

Technical Support Center: EAU Induction with Human IRBP (1-20)

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Compound of Interest

Compound Name: IRBP (1-20), human

Cat. No.: B15604646

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Welcome to the technical support center for researchers utilizing human Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 1-20 for the induction of Experimental Autoimmune Uveitis (EAU). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during EAU experiments, particularly the issue of low disease incidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a low incidence of EAU in our C57BL/6 mice when using human IRBP (1-20). What are the potential reasons for this?

A1: A low incidence of EAU with hIRBP (1-20) in C57BL/6 mice is a commonly reported issue. Several factors can contribute to this variability:

- **Mouse Strain and Haplotype:** Human IRBP peptide 1-20 is known to be a major epitope for the H-2b haplotype, making C57BL/6 mice a suitable strain.^{[1][2][3]} However, susceptibility can vary even among substrains. B10.RIII (H-2r) mice, for instance, do not develop EAU with this peptide.^{[1][2]}
- **Peptide Dose:** The dosage of hIRBP (1-20) is critical. While doses ranging from 200-300 µg have been shown to induce EAU, some studies suggest that 500 µg may be optimal for achieving a higher incidence and severity in C57BL/6 mice.^{[4][5]} Interestingly, a high dose of

700 µg resulted in a lower incidence, possibly due to the induction of T cell apoptosis or regulatory T cells.[5]

- **Adjuvant and Emulsification:** The preparation of the antigen-adjuvant emulsion is a crucial step. Incomplete or improper emulsification can lead to a poor immune response. Sonication of the emulsion has been shown to produce a higher incidence and earlier onset of EAU compared to manual syringing.[4] The emulsion should be a stable water-in-oil mixture.
- **Pertussis Toxin (PTX) Dose:** PTX is a critical co-adjuvant. While its dose may not directly influence the incidence of EAU, it can affect the severity of the disease.[4] A single injection of 1,000 ng of PTX has been associated with more severe EAU.[4]

Q2: My EAU induction with hIRBP (1-20) is inconsistent. What can I do to improve reproducibility?

A2: To enhance the consistency of EAU induction:

- **Standardize Protocols:** Meticulously standardize all experimental parameters, including peptide and PTX dosage, emulsification technique, injection volume, and route of administration.
- **Optimize Peptide Dose:** Perform a dose-response experiment to determine the optimal dose of hIRBP (1-20) for your specific mouse colony and experimental conditions. A dose of 500 µg has been reported to be optimal in C57BL/6 mice.[4]
- **Emulsification Technique:** Consistently use a validated emulsification method, such as sonication, to ensure a stable and effective emulsion.[4]
- **Consider an Alternative Peptide:** If consistent, high-grade EAU is critical, consider using the hIRBP 651-670 peptide, which has been reported to induce EAU with higher severity and incidence in C57BL/6 mice compared to hIRBP 1-20.[6][7]

Q3: What is the expected onset and peak of EAU induced by hIRBP (1-20) in C57BL/6 mice?

A3: The onset of EAU in C57BL/6 mice immunized with hIRBP (1-20) typically occurs between 8 to 14 days post-immunization.[4][8] The disease usually reaches its peak severity between 18 and 22 days after immunization.[4][8]

Q4: Are there alternative or more potent peptides for inducing EAU in C57BL/6 mice?

A4: Yes, several studies have identified other pathogenic epitopes of IRBP for C57BL/6 mice. Notably, hIRBP peptide 651-670 has been shown to consistently induce EAU with a higher incidence and severity than hIRBP 1-20.[\[6\]](#)[\[7\]](#)[\[9\]](#) Other identified pathogenic epitopes for C57BL/6 mice include residues 461-480.[\[10\]](#)

Data Presentation: Quantitative Comparison of EAU Induction Parameters

Table 1: Influence of hIRBP (1-20) Dosage on EAU Induction in C57BL/6 Mice

Peptide Dose (µg)	EAU Incidence	Mean Clinical Score (at peak)	Mean Pathological Score (at peak)
200	~40% [5]	Lower [4]	~0.3 [5]
500	~40% [5]	Higher [4]	~0.5 [5]
700	~19% [5]	Lower [4]	~0.1 [5]

Table 2: Comparison of Emulsification Methods for EAU Induction with hIRBP (1-20) in C57BL/6 Mice

Emulsification Method	EAU Incidence	Mean Histological Score	Onset of EAU
Syringe-extruded	Lower [4]	Lower [4]	Later [4]
Sonicated	Higher [4]	Higher [4]	2 days earlier [4]

Table 3: Comparative Uveitogenicity of hIRBP Peptides in C57BL/6 Mice

Peptide	EAU Incidence	EAU Severity
hIRBP (1-20)	Moderate/Inconsistent [6] [7]	Mild to Moderate [6] [7]
hIRBP (651-670)	High (approaching 100%) [6]	Moderate to Severe [6] [7]

Experimental Protocols

Protocol for EAU Induction with hIRBP (1-20) in C57BL/6 Mice

This protocol is a synthesis of methodologies reported in the literature.^{[4][8][11]} Optimization may be required for specific laboratory conditions.

Materials:

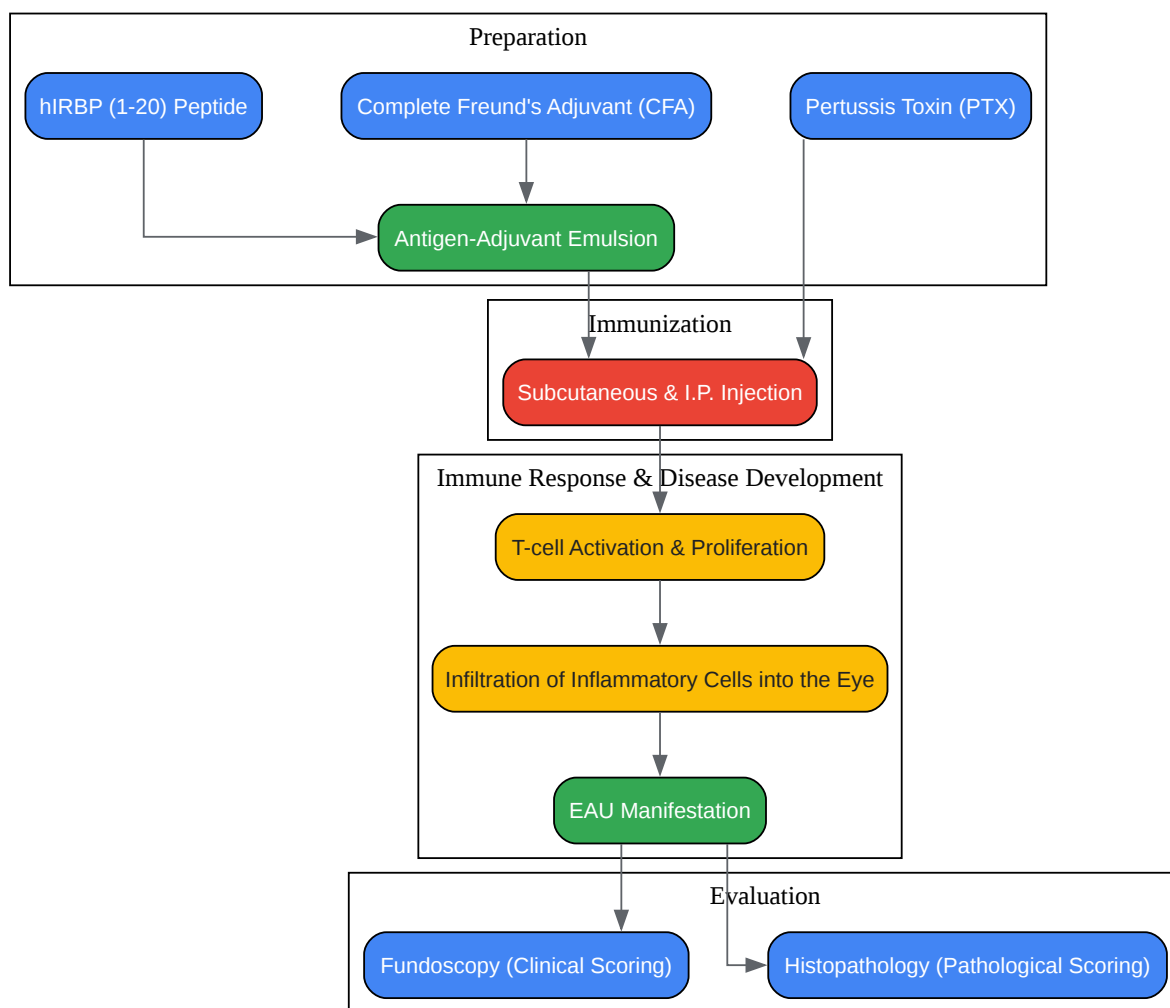
- Human IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS), sterile
- 6-8 week old female C57BL/6 mice

Procedure:

- Antigen Emulsion Preparation:
 - Dissolve the hIRBP (1-20) peptide in sterile PBS to a final concentration of 2-5 mg/mL.
 - In a sterile glass tube, mix the peptide solution with an equal volume of CFA.
 - Emulsify the mixture until a thick, stable, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water. Sonication is recommended for optimal emulsification.^[4]
- Immunization:
 - Subcutaneously inject each mouse with 200 μ L of the emulsion, divided among several sites (e.g., base of the tail and flanks).^{[10][11]} The final peptide dose per mouse should be between 200-500 μ g.^[4]

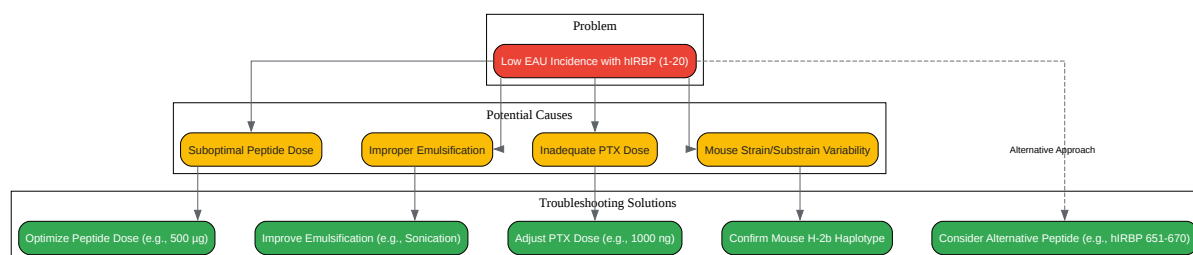
- Concurrently, administer an intraperitoneal (i.p.) injection of 500-1000 ng of PTX dissolved in PBS.[\[4\]](#)
- Disease Monitoring:
 - Begin monitoring for clinical signs of EAU by fundoscopy from day 8 post-immunization.[\[4\]](#)
 - Clinical scoring can be performed based on the degree of inflammation, vasculitis, and retinal lesions.
 - For histological evaluation, eyes are typically collected at the peak of the disease (around day 21 post-immunization).[\[12\]](#)

Visualizations



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Caption: Workflow for Experimental Autoimmune Uveitis (EAU) Induction.



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Caption: Troubleshooting Low EAU Incidence with hIRBP (1-20).

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